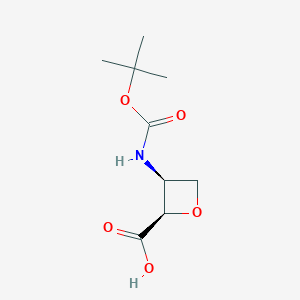
(2R,3S)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its oxetane ring, which is a four-membered cyclic ether, and a tert-butoxycarbonyl (Boc) protected amino group. The presence of these functional groups makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of 3-hydroxy-2-amino acids.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(2R,3S)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R,3S)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can act as a reactive site, participating in covalent bonding with target molecules. The Boc-protected amino group can be deprotected under specific conditions, allowing the free amino group to engage in hydrogen bonding and electrostatic interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S)-3-Aminooxetane-2-carboxylic acid: Lacks the Boc protection, making it more reactive.
(2R,3S)-3-((Methoxycarbonyl)amino)oxetane-2-carboxylic acid: Contains a methoxycarbonyl group instead of a Boc group, affecting its reactivity and stability.
Uniqueness
(2R,3S)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid is unique due to the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection. This feature makes it particularly useful in multi-step synthetic processes where selective protection and deprotection are crucial.
Propriétés
Formule moléculaire |
C9H15NO5 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-4-14-6(5)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6+/m0/s1 |
Clé InChI |
ZAAGFPCWFSEKCQ-NTSWFWBYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1CO[C@H]1C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC1COC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[(E)-N-carbamimidamido-C-methyl-carbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide](/img/structure/B15233279.png)
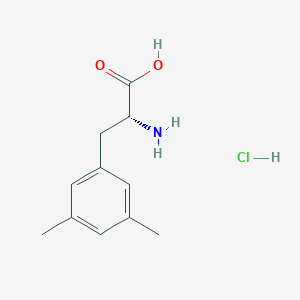
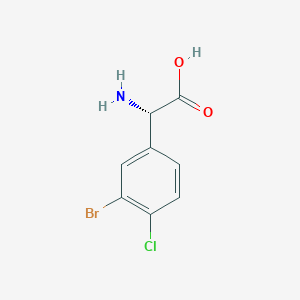
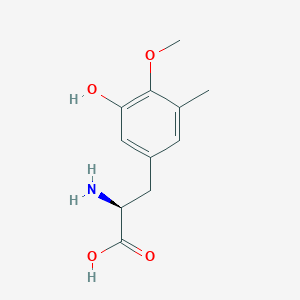
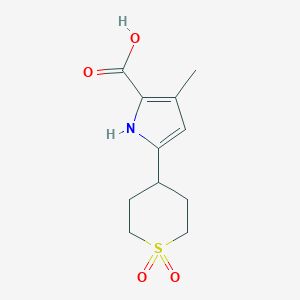

![(6S,9S)-6-(4-Hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-N-(thiophen-2-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B15233298.png)
![4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B15233306.png)
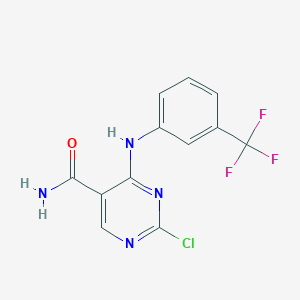
![Tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15233315.png)

![5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15233346.png)

